Cas no 2648918-89-0 ((2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)

(2R)-2-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative featuring a tetrahydropyran (oxane) ring structure. This compound is primarily employed in peptide synthesis, where its Fmoc group enables selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The oxane ring contributes to conformational rigidity, potentially enhancing peptide stability or modulating biological interactions. Its chiral (2R) configuration and branched methylbutanoic acid moiety offer steric diversity for structural customization. The compound's synthetic utility lies in its compatibility with standard Fmoc-based protocols, making it valuable for producing peptidomimetics or constrained peptides in medicinal chemistry and biochemical research applications. Proper handling requires anhydrous conditions to preserve reactivity.
(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid structure
2648918-89-0 structure
Product Name:(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid
CAS No:2648918-89-0
MF:C27H32N2O6
MW:480.552787780762
CID:6294890
PubChem ID:165570024
Update Time:2025-10-17

(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid
    • EN300-1580828
    • 2648918-89-0
    • (2R)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
    • Inchi: 1S/C27H32N2O6/c1-16(2)25(26(31)32)29-24(30)13-17-14-34-12-11-23(17)28-27(33)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23,25H,11-15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t17?,23?,25-/m1/s1
    • InChI Key: ZOXGEWJWDDKTLC-KYQMRMBNSA-N
    • SMILES: O1CCC(C(CC(N[C@@H](C(=O)O)C(C)C)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 114Ų

(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid Pricemore >>

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(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid Related Literature

Additional information on (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid

(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid (CAS No. 2648918-89-0)

(2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid (CAS No. 2648918-89-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the development of therapeutic agents and diagnostic tools.

The structure of (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid is characterized by its intricate functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyclic oxane moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the sequential addition of amino acids, ensuring high yields and purity of the final product.

Recent advancements in the field have highlighted the importance of this compound in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers found that the unique structure of the compound allows it to selectively target specific inflammatory pathways, thereby reducing side effects associated with traditional anti-inflammatory drugs.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the use of this compound in the development of novel antibiotics. The study revealed that certain derivatives of (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid exhibit strong antibacterial activity against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding has significant implications for addressing the growing global health crisis posed by antibiotic resistance.

The synthetic versatility of this compound also makes it an attractive candidate for use in combinatorial chemistry and high-throughput screening. Researchers can easily modify the structure by introducing different functional groups or substituents, allowing for the rapid generation of large libraries of compounds for drug discovery. This approach has been successfully employed in several pharmaceutical companies to identify lead compounds with potential therapeutic applications.

In addition to its medicinal applications, (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid has also found use in analytical chemistry. Its unique spectral properties make it an excellent choice for use as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques. The Fmoc group provides a strong chromophore that enhances detection sensitivity, while the cyclic oxane moiety improves solubility and stability.

The physical and chemical properties of this compound have been extensively studied. It is a white crystalline solid with a molecular weight of 507.61 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is insoluble in water. Its melting point is reported to be around 150°C, and it exhibits good thermal stability under standard laboratory conditions.

The synthesis of (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling reactions to form the desired peptide bond. Various catalysts and reagents can be used to optimize the yield and purity of the final product. Recent developments in green chemistry have led to more environmentally friendly synthetic methods that reduce waste and energy consumption.

In conclusion, (2R)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid (CAS No. 2648918-89-0) is a versatile and important compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and analytical chemistry. Its unique structural features and synthetic flexibility make it an invaluable tool for scientists working on drug discovery and development projects. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in the scientific community.

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